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molecular formula C2H5NO B1418710 N-Methylform-D1-amide CAS No. 26103-38-8

N-Methylform-D1-amide

Cat. No. B1418710
M. Wt: 60.07 g/mol
InChI Key: ATHHXGZTWNVVOU-VMNATFBRSA-N
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Patent
US05593992

Procedure details

To a stirring, argon-purged solution of 4-picolyl chloride-HCl (15 g, 91.4 mmol) and N-methylformamide (53.4 ml, 9 14 mmol) in 300 ml of THF at room temperature was added portionwise over a 20 minute period a suspension of 80% NaH (5.48 g, 183 mmol). The reaction was quenched 18h later by the addition of ice, partitioned between methylene chloride and water, washed with water and brine, dried over MgSO4, and evaporated to dryness to afford a dark oil. Flash chromatography on silica gel provided 10.5 g (76%) of the titled compounds a pale yellow oil. TLC; silica gel (9:1 CHCl/MeOH) Rf=0.54.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
53.4 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
5.48 g
Type
reactant
Reaction Step Two
Yield
76%

Identifiers

REACTION_CXSMILES
Cl.[N:2]1[CH:7]=[CH:6][C:5]([CH2:8]Cl)=[CH:4][CH:3]=1.[CH3:10][NH:11][CH:12]=[O:13].[H-].[Na+]>C1COCC1>[CH3:10][N:11]([CH:12]=[O:13])[CH2:8][C:5]1[CH:6]=[CH:7][N:2]=[CH:3][CH:4]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
Cl.N1=CC=C(C=C1)CCl
Name
Quantity
53.4 mL
Type
reactant
Smiles
CNC=O
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
5.48 g
Type
reactant
Smiles
[H-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added portionwise over a 20 minute period
Duration
20 min
CUSTOM
Type
CUSTOM
Details
The reaction was quenched 18h
ADDITION
Type
ADDITION
Details
later by the addition of ice
CUSTOM
Type
CUSTOM
Details
partitioned between methylene chloride and water
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to afford a dark oil

Outcomes

Product
Name
Type
product
Smiles
CN(CC1=CC=NC=C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.5 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 499.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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